



In-Depth Technical Guide: 2-(Benzyloxy)-4bromo-1-fluorobenzene

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Compound of Interest

2-(Benzyloxy)-4-bromo-1fluorobenzene

Cat. No.:

B1379278

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CAS Number: 202857-88-3

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(benzyloxy)-4-bromo-1-fluorobenzene**, a halogenated aromatic compound with significant applications in organic synthesis and medicinal chemistry. The document details its chemical properties, synthesis methodologies, reactivity, and potential applications, with a focus on its role as a key intermediate in the development of complex molecules.

Chemical and Physical Properties

2-(Benzyloxy)-4-bromo-1-fluorobenzene is a substituted aromatic compound. The presence of a benzyloxy group, a bromine atom, and a fluorine atom on the benzene ring imparts a unique combination of steric and electronic properties that influence its reactivity and utility as a synthetic building block.[1]



Property	Value	Source
Molecular Formula	C13H10BrFO	[1]
Molecular Weight	281.12 g/mol	[1]
CAS Number	202857-88-3	
Appearance	White to off-white solid	-
Solubility	Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.	-

Note: Some properties like melting point and exact solubility are not consistently reported in publicly available literature and may vary based on purity.

Synthesis Methodologies

The synthesis of **2-(benzyloxy)-4-bromo-1-fluorobenzene** can be achieved through a multistep process, most commonly involving the benzylation of a fluorophenol precursor followed by regioselective bromination.

Recommended Synthetic Protocol: Two-Step Synthesis from 4-Fluorophenol

This method involves two primary steps: the benzylation of 4-fluorophenol to form 1-(benzyloxy)-4-fluorobenzene, followed by directed ortho-metalation and subsequent bromination to yield the final product.

Step 1: Benzylation of 4-Fluorophenol

This step involves the protection of the hydroxyl group of 4-fluorophenol with a benzyl group.

- Reactants: 4-fluorophenol, Benzyl bromide, Potassium carbonate (K2CO3)
- Solvent: Dimethylformamide (DMF)



- Reaction Conditions: The reaction is typically carried out at room temperature (around 20°C) for approximately 5 hours.
- Yield: This step has a reported yield of 87%.[1]

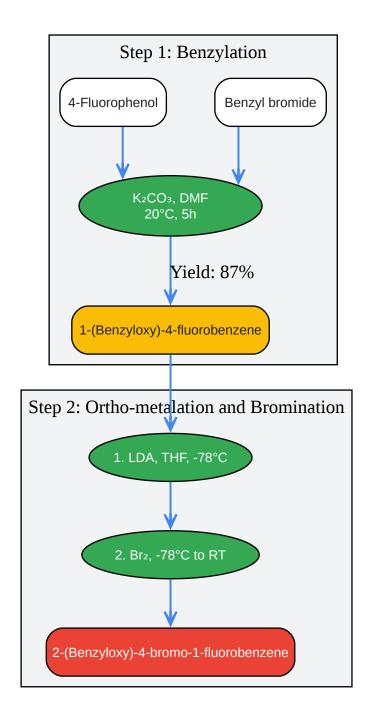
Step 2: Directed Ortho-metalation and Bromination

The benzyloxy group in the intermediate directs the metalation to the ortho position, which is then brominated.

- · Reagents:
 - 1-(benzyloxy)-4-fluorobenzene (from Step 1)
 - Lithium diisopropylamide (LDA) as a strong base
 - o Bromine (Br2) as the bromine source
- Solvent: Tetrahydrofuran (THF)
- Reaction Conditions: The reaction is initiated at a low temperature (-78°C) for the metalation step, followed by the addition of bromine and allowing the reaction to warm to room temperature.

Experimental Workflow: Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene





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Caption: Synthetic workflow for **2-(benzyloxy)-4-bromo-1-fluorobenzene**.

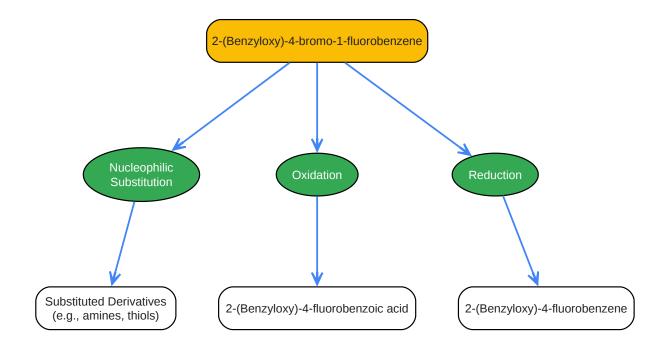
Reactivity and Chemical Transformations

2-(benzyloxy)-4-bromo-1-fluorobenzene is a versatile intermediate that can undergo several types of chemical reactions, making it a valuable tool in organic synthesis.



Reaction Type	Description	Reagents and Conditions
Nucleophilic Substitution	The bromine atom can be displaced by various nucleophiles to introduce new functional groups.[1]	Sodium or potassium salts of nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at elevated temperatures.[1]
Oxidation	The benzyloxy group can be oxidized to a carboxylic acid.	Potassium permanganate (KMnO ₄) in aqueous or alkaline conditions; Chromium trioxide (CrO ₃) in acetic acid.
Reduction	The bromine atom can be removed via reduction.[1]	Catalytic hydrogenation (e.g., Pd/C) or using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether.[1]

Chemical Reactivity of 2-(benzyloxy)-4-bromo-1-fluorobenzene





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Caption: Key chemical transformations of the title compound.

Applications in Research and Drug Development

2-(benzyloxy)-4-bromo-1-fluorobenzene serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the ability to selectively functionalize the aromatic ring.

Intermediate in Pharmaceutical Synthesis

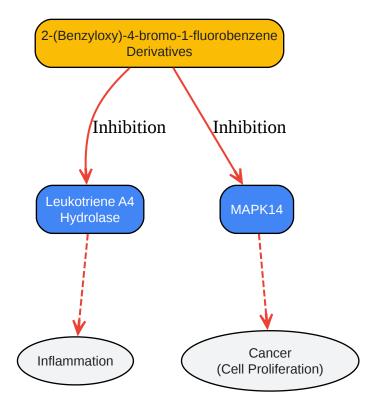
The compound is utilized in the development of potential drug candidates.[1] While specific drug molecules directly synthesized from this compound are not extensively documented in public literature, its structural motifs are found in various biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule to its target.

Potential Biological Targets

Research on structurally similar compounds suggests that derivatives of **2-(benzyloxy)-4-bromo-1-fluorobenzene** may interact with key enzymes in inflammatory and cancer signaling pathways. Notably, some derivatives have been investigated for their potential to inhibit leukotriene A4 hydrolase, an enzyme involved in the inflammatory response, and Mitogen-Activated Protein Kinase 14 (MAPK14), which plays a role in cell proliferation and cancer.[1]

Potential Signaling Pathway Involvement





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Caption: Potential inhibitory action on key signaling proteins.

Spectroscopic Characterization

While a comprehensive, published spectrum for this specific compound is not readily available, the expected spectroscopic signatures can be predicted based on its structure.



Technique	Expected Observations
¹H NMR	Signals corresponding to the aromatic protons on both the fluorobromobenzene and benzyl rings, as well as a characteristic singlet for the methylene (-CH ₂ -) protons of the benzyloxy group, typically in the range of δ 4.9–5.1 ppm.[1] The aromatic protons would exhibit complex splitting patterns due to H-H and H-F coupling.
¹³ C NMR	Resonances for all 13 carbon atoms, with the carbon atoms attached to fluorine and bromine showing characteristic chemical shifts and splitting patterns (in the case of C-F coupling).
Mass Spectrometry (MS)	The high-resolution mass spectrum would confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

This technical guide is intended for research and development purposes and should not be considered a substitute for a comprehensive safety evaluation.

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References



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